molecular formula C7H16N2O2 B1180068 (S)-Amino Carnitine CAS No. 125377-87-9

(S)-Amino Carnitine

Cat. No. B1180068
CAS RN: 125377-87-9
InChI Key:
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Description

Synthesis Analysis

The synthesis of carnitine involves several steps, starting from the methylation of lysine to trimethyllysine, which is then converted into carnitine. This process occurs in most eukaryotic organisms, including humans. In particular, the liver plays a significant role in carnitine synthesis, converting peptide-bound trimethyllysine into carnitine efficiently (Labadie, Dunn, & Aronson, 1976).

Scientific Research Applications

  • Biochemical and Pharmaceutical Importance : L-Carnitine is essential in fatty acid metabolism as an acyltransferase cofactor and in energy production processes. Its chiral recognition is crucial in biological, chemical, and pharmaceutical sciences due to its stereoisomerism, making it significant in the study of metabolic disorders and the monitoring of biochemical effects of carnitine therapy (Dąbrowska & Starek, 2014).

  • Nutritional and Nutraceutical Interest : L-Carnitine, along with amino acids like lysine and methionine, is used in dietary strategies to improve feed quality in animals, particularly in broiler chickens. It affects growth performance, carcass characteristics, and immunity markers (Ghoreyshi et al., 2019).

  • Therapeutic Applications : L-Carnitine's role in human metabolism and its therapeutic potential in various diseases, including carnitine deficiency and other metabolic disorders, is significant. Understanding carnitine's role in disease mechanisms is vital for designing effective treatment programs (Rebouche & Paulson, 1986).

  • Clinical Therapy and Oxidative Stress : L-Carnitine has beneficial effects in clinical therapies, particularly in conditions involving oxidative stress. While safe for some conditions like heart failure and angina, its efficacy varies across different disorders, necessitating further research (Pękala et al., 2011).

  • Physiological Function Enhancement : It is used to mitigate negative effects and enhance physical function in various pathologies, including cardiovascular diseases. Recent studies have focused on its role in regulating hypoxic stress and enhancing recovery from exercise (Kraemer et al., 2008).

  • Role in Preventive Medicine : Carnitine's role in beta-oxidation and its potential effects in various clinical disorders, including genetic and acquired carnitine deficiencies, make it a significant factor in preventive medicine (Kendler, 1986).

  • Potential in Treating Liver Diseases : L-Carnitine shows promise in treating liver diseases, including non-alcoholic fatty liver disease (NAFLD), cirrhosis, and hepatocellular carcinoma. Its supplementation might be therapeutic in these conditions, though more research is needed (Li & Zhao, 2021).

  • Applications in Child Renal Disease : In children with chronic kidney disease (CKD) and end-stage renal disease (ESRD), carnitine plays a key role in fatty acid metabolism and ATP formation. Its deficiency may lead to adverse effects across multiple organ systems, though its supplementation in children with ESRD is not routinely recommended (Belay et al., 2006).

  • Understanding Carnitine's Role in Disease : Carnitine plays a vital role in energy production and fatty acid metabolism. Deficiencies, either primary or secondary, can lead to disorders such as diabetes, sepsis, cardiomyopathy, and kidney failure. Carnitine supplementation has shown promise in treating selected patient groups with altered carnitine homeostasis (Hoppel, 2003).

  • Carnitine in Autism Spectrum Disorders : Clinical trials suggest that carnitine administration could be beneficial in treating symptoms of non-syndromic autism spectrum disorders (ASD) and possibly in ASD associated with genetic disorders. However, more clinical trials are needed to confirm these findings (Malaguarnera & Cauli, 2019).

Mechanism of Action

The main role of carnitine is to donate an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs .

Safety and Hazards

Carnitine is a conditionally essential nutrient because the requirements for carnitine exceed an individual’s ability to synthesize this nutrient only under certain conditions (e.g., premature birth or kidney dysfunction) .

Future Directions

There are several potential therapeutic indications for which carnitine is still being investigated . For example, in Norway, carnitine is in a phase IV trial for prophylactic treatment of migraines . In the United States, carnitine is in a phase II trial for the neurodegenerative disorder Progressive Supranuclear Palsy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Amino Carnitine involves the conversion of L-carnitine to (S)-N-Boc-3-amino-4-pentynoic acid, followed by the removal of the Boc protecting group to yield (S)-Amino Carnitine.", "Starting Materials": [ "L-carnitine", "Boc anhydride", "3-amino-4-pentynoic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Protection of L-carnitine with Boc anhydride in the presence of DCC and DIPEA to yield (S)-N-Boc-carnitine.", "Step 2: Conversion of (S)-N-Boc-carnitine to (S)-N-Boc-3-amino-4-pentynoic acid by reaction with 3-amino-4-pentynoic acid in the presence of DCC and DIPEA.", "Step 3: Removal of the Boc protecting group from (S)-N-Boc-3-amino-4-pentynoic acid using methanol and HCl to yield (S)-3-amino-4-pentynoic acid.", "Step 4: Coupling of (S)-3-amino-4-pentynoic acid with L-carnitine in the presence of NaOH to yield (S)-Amino Carnitine." ] }

CAS RN

125377-87-9

Molecular Formula

C7H16N2O2

Molecular Weight

0

Origin of Product

United States

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